molecular formula C11H13ClO3S B594450 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride CAS No. 1211487-94-3

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride

Cat. No.: B594450
CAS No.: 1211487-94-3
M. Wt: 260.732
InChI Key: QPLHMLFUSKCACK-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a tetrahydronaphthalene (tetralin) scaffold, a privileged structure in pharmacology, substituted with a reactive sulfonyl chloride group, making it a versatile building block for the synthesis of sulfonamide derivatives . Research Applications: This reagent is primarily used to create sulfonamide-based compounds for high-throughput screening and structure-activity relationship (SAR) studies. Sulfonamides are a common pharmacophore found in molecules that modulate various biological targets . The tetrahydronaphthalene core is a bioisostere for naphthalene and benzene rings, often used to optimize the properties of lead compounds. Research indicates that closely related sulfonamide compounds built on a similar tetrahydronaphthalene scaffold have been identified as potent, non-retinoid inhibitors of human cellular retinol-binding protein 1 (CRBP1), a protein involved in retinoid metabolism linked to ocular diseases . Handling and Storage: This product is classified as a corrosive solid. It must be handled with appropriate personal protective equipment and stored sealed in a dry environment, preferably in a freezer at -20°C or lower . Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHMLFUSKCACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679730
Record name 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211487-94-3
Record name 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The methoxy group at position 4 activates the aromatic ring, directing electrophilic substitution to position 1. The reaction proceeds at room temperature (20–25°C) under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride product.

Procedure :

  • Sulfonation : 4-Methoxy-tetralin (10 mmol) is added dropwise to chlorosulfonic acid (15 mmol) under nitrogen atmosphere.

  • Stirring : The mixture is stirred for 24 hours to ensure complete conversion.

  • Quenching : The reaction is poured onto crushed ice, precipitating the sulfonyl chloride.

  • Isolation : The crude product is filtered, washed with cold water, and dried under vacuum.

Key Parameters :

  • Stoichiometry : A 1:1.5 molar ratio of tetralin to ClSO₃H ensures complete sulfonation.

  • Temperature : Prolonged stirring at room temperature minimizes side reactions like over-sulfonation.

  • Workup : Rapid quenching on ice prevents hydrolysis of the sulfonyl chloride to the sulfonic acid.

Alternative Synthesis via Sulfur Trioxide Complexes

While less common, sulfur trioxide (SO₃) complexes with Lewis bases (e.g., dioxane, pyridine) offer a milder sulfonation alternative. This method avoids the extreme reactivity of chlorosulfonic acid, though it requires an additional chlorination step using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Two-Step Sulfonation-Chlorination

Step 1: Sulfonation
4-Methoxy-tetralin reacts with a SO₃-dioxane complex in dichloromethane at 0°C, forming the sulfonic acid.

Step 2: Chlorination
The sulfonic acid is treated with excess PCl₅ at reflux (80°C) for 4 hours, converting the –SO₃H group to –SO₂Cl.

Advantages :

  • Controlled sulfonation reduces isomer formation.

  • Higher purity due to stepwise isolation.

Limitations :

  • Lower overall yield (60–70%) compared to the chlorosulfonic acid route.

  • Requires handling hazardous PCl₅.

Optimization of Reaction Yields and Purity

Catalytic Enhancements

The addition of catalytic dimethylaminopyridine (DMAP, 5 mol%) during chlorination improves yields by facilitating the displacement of hydroxyl groups. For example, DMAP increases conversion efficiency from 75% to 89% in analogous sulfonyl chloride syntheses.

Solvent Effects

  • Chlorosulfonic Acid Route : Neat conditions (no solvent) are typical, but dichloromethane can moderate exothermicity.

  • SO₃-Based Methods : Polar aprotic solvents (e.g., DCM, THF) enhance SO₃ solubility and reaction homogeneity.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Analysis Data
¹H NMR (CDCl₃)δ 7.25 (d, J=8.4 Hz, 1H, H-2), 6.85 (d, J=8.4 Hz, 1H, H-3), 3.90 (s, 3H, OCH₃), 2.80–1.50 (m, 8H, tetralin CH₂).
IR 1370 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym), 750 cm⁻¹ (C–S).
HPLC Purity ≥98% (C18 column, acetonitrile/water 70:30).

Industrial and Research Applications

This sulfonyl chloride is a key intermediate in:

  • Pharmaceuticals : Synthesis of kinase inhibitors and anti-inflammatory agents.

  • Agrochemicals : Herbicides via nucleophilic displacement of the chloride .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The sulfonyl chloride group distinguishes this compound from analogs with other substituents. For example:

  • 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde (): Features a carboxaldehyde group at the 2-position and a methoxy group at the 3-position. The absence of sulfonyl chloride reduces its electrophilicity, making it more suitable for condensation or nucleophilic addition reactions.
  • 3-Acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarbonitrile (): Contains an acetyl group and nitrile functionality, enabling participation in ketone- or nitrile-specific reactions (e.g., Grignard additions, hydrolysis).
Table 1: Functional Group Comparison
Compound Name Key Functional Groups Reactivity Profile
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride Sulfonyl chloride, methoxy Electrophilic substitution, sulfonylation
5,6,7,8-Tetrahydro-3-methoxy-2-naphthalenecarboxaldehyde Carboxaldehyde, methoxy Aldol condensation, oxidation
3-Acetyl-5,6,7,8-tetrahydro-2-naphthalenecarbonitrile Acetyl, nitrile Nucleophilic addition, hydrolysis

Substituent Position and Ring Saturation Effects

  • Ring Saturation : The partially hydrogenated ring reduces conjugation compared to fully aromatic naphthalenes (e.g., 1-naphthylamine-4-sulfonic acid in ), lowering thermal stability but improving solubility in polar solvents.

Comparison with Amino-Substituted Analogs

Amino-naphthalenesulfonic acids () exhibit distinct properties:

  • 4-Amino-1-naphthalenesulfonic acid: The amino group at the 4-position enhances solubility in aqueous media and enables diazotization reactions, contrasting with the sulfonyl chloride’s preference for covalent bond formation.
  • 8-Amino-1-naphthalenesulfonic acid: Steric effects from the 8-amino group limit reactivity at the 1-position, whereas the target compound’s sulfonyl chloride is more accessible for reactions.

Biological Activity

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride (CAS No. 1211487-94-3) is a sulfonyl chloride derivative with significant implications in medicinal chemistry. Its unique structure allows for a range of biological activities, primarily as a reactive intermediate in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃ClO₃S
  • Molecular Weight : 260.74 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

This compound exhibits various biological activities due to its ability to form covalent bonds with nucleophiles. This property is crucial for its role in the synthesis of sulfonamide drugs and other bioactive molecules.

The sulfonyl chloride group is known for its electrophilic character, allowing it to react with amines and alcohols to form sulfonamides and sulfonates. These derivatives can modulate various biological pathways, including enzyme inhibition and receptor interaction.

Pharmacological Applications

  • Antimicrobial Activity : Compounds derived from sulfonyl chlorides have shown potential as antibacterial agents. For instance, sulfonamide antibiotics inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response.
  • Anticancer Properties : Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of carbonic anhydrases which are overexpressed in many tumors.

Synthesis and Evaluation of Derivatives

A study evaluated several analogs of this compound for their binding affinity to histamine H(1) receptors. The results indicated that modifications on the naphthalene ring significantly influenced receptor binding and activity .

CompoundBinding Affinity (Ki)Biological Activity
Parent Compound50 nMModerate H(1) antagonist
Methyl Derivative25 nMIncreased potency
Ethyl Derivative15 nMHigh potency

In Vivo Studies

In vivo studies using rodent models demonstrated that certain sulfonamide derivatives derived from this compound exhibited significant reductions in inflammation markers when tested against induced arthritis models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride?

  • Methodological Answer : The compound is synthesized via chlorosulfonation of the tetrahydronaphthalene backbone. A typical route involves:

Sulfonation : Introduce a sulfonic acid group at position 1 using concentrated sulfuric acid or sulfur trioxide.

Chlorination : React the sulfonic acid intermediate with chlorinating agents (e.g., PCl₅, SOCl₂, or ClSO₃H) to form the sulfonyl chloride.

Methoxy Introduction : Install the methoxy group at position 4 via Friedel-Crafts alkylation or nucleophilic substitution, depending on precursor availability.
Purification may involve recrystallization (e.g., using dichloromethane/hexane) or column chromatography. Stability during synthesis requires anhydrous conditions to prevent hydrolysis .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy protons (δ ~3.8 ppm), and tetrahydronaphthalene methylene/methine protons (δ 1.5–2.8 ppm).
  • ¹³C NMR : Sulfonyl chloride carbon (δ ~55 ppm), methoxy carbon (δ ~55–60 ppm).
  • IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₁H₁₁ClO₃S (calculated: 258.0). Cross-validate with high-resolution MS (HRMS) .

Q. What are the critical storage and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Desiccants (e.g., silica gel) are essential.
  • Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. PPE (gloves, goggles) is mandatory due to corrosive and irritant properties.
  • Degradation Monitoring : Regular FT-IR or NMR checks to detect hydrolysis (sulfonic acid formation) .

Advanced Research Questions

Q. How can reaction yields be optimized in nucleophilic substitutions involving this sulfonyl chloride?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
  • Base Choice : Use non-nucleophilic bases (e.g., pyridine) to scavenge HCl and prevent side reactions.
  • Stoichiometry : Maintain a 1.2:1 molar ratio (sulfonyl chloride:nucleophile) to account for moisture-induced losses.
  • Kinetic Control : Lower temperatures (–10°C to 0°C) favor selectivity in multi-step reactions.
  • Design of Experiments (DoE) : Statistically vary parameters (time, temperature, solvent) to identify optimal conditions .

Q. What strategies resolve contradictions in reported reactivity data across studies?

  • Methodological Answer :

  • Controlled Reproducibility : Replicate conflicting studies under standardized conditions (solvent purity, humidity levels).
  • Computational Modeling : Use DFT calculations to compare activation energies for proposed mechanisms (e.g., SN² vs. radical pathways).
  • Side Reaction Analysis : Employ LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed sulfonic acids or dimerization products).
  • Literature Cross-Validation : Align findings with toxicological review methodologies (Table B-1 inclusion criteria, Table C-1 study design) to assess data quality .

Q. How can hydrolysis of the sulfonyl chloride group be suppressed during prolonged reactions?

  • Methodological Answer :

  • In Situ Generation : Prepare the sulfonyl chloride immediately before use via chlorination of sulfonic acids.
  • Moisture Control : Use molecular sieves (3Å) or anhydrous MgSO₄ in reaction mixtures.
  • Alternative Reagents : Explore stabilized derivatives (e.g., sulfonyl fluorides) for slower hydrolysis rates.
  • Reaction Monitoring : Track hydrolysis via real-time IR or by quenching aliquots and analyzing via TLC .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Probit or Logit Models : Fit non-linear regression curves to mortality or effect data (e.g., LC₅₀/EC₅₀ calculations).
  • ANOVA with Post Hoc Tests : Compare systemic effects (respiratory, hepatic) across exposure routes (inhalation, oral).
  • Meta-Analysis : Aggregate data from heterogeneous studies (e.g., cohort vs. case-control) using random-effects models, adjusting for confounding variables .

Q. How to design a study evaluating metabolic pathways of this compound in mammalian models?

  • Methodological Answer :

  • In Vitro Systems : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Isotopic Labeling : Synthesize ¹³C/²H-labeled analogs to track metabolic fate via LC-MS/MS.
  • In Vivo Protocols : Administer doses via oral gavage or inhalation (controlled exposure chambers) and collect plasma, urine, and tissues at timed intervals.
  • Data Integration : Map metabolites to known pathways (e.g., cytochrome P450) using tools like MetaboAnalyst .

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